1-Methyl-4-piperidinyl 4-methoxybenzoate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by its unique structure, which incorporates a piperidine ring and a methoxybenzoate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.
1-Methyl-4-piperidinyl 4-methoxybenzoate can be classified under the following categories:
The synthesis of 1-Methyl-4-piperidinyl 4-methoxybenzoate can be achieved through several methods, primarily involving the reaction of piperidine derivatives with benzoic acid esters. One common approach is as follows:
Technical details indicate that the yield of this synthesis can be quite high, often exceeding 99% under optimized conditions .
The molecular structure of 1-Methyl-4-piperidinyl 4-methoxybenzoate can be represented as follows:
This structure features:
Key structural data include:
1-Methyl-4-piperidinyl 4-methoxybenzoate participates in various chemical reactions due to its functional groups. Common reactions include:
Technical details suggest that these reactions can be performed under mild conditions with good yields .
The mechanism of action for 1-Methyl-4-piperidinyl 4-methoxybenzoate may involve interaction with specific biological targets, potentially including neurotransmitter receptors or enzymes. Preliminary studies indicate that compounds with similar structures often act as modulators of neurotransmitter systems, particularly in the central nervous system.
Data from pharmacological studies suggest that this compound may exhibit affinity for certain receptors, leading to therapeutic effects that warrant further investigation .
Relevant analyses indicate that the compound's properties make it suitable for various applications in medicinal chemistry .
1-Methyl-4-piperidinyl 4-methoxybenzoate has potential applications in several scientific fields:
The compound's unique structure and properties position it as a valuable candidate for further research and development within pharmaceutical sciences .
1-Methyl-4-piperidinyl 4-methoxybenzoate is a synthetic ester derivative comprising two principal moieties: a 1-methylpiperidinyl group and a 4-methoxybenzoate (anisoyl) group. The molecular structure features a piperidine ring substituted at the 4-position with a methyl group on the nitrogen atom, linked via an ester bond to the carboxylate group of 4-methoxybenzoic acid. This architecture classifies it as a piperidine-ester hybrid, sharing structural kinship with compounds like piperidin-4-ylmethyl 4-methoxybenzoate hydrochloride [8] and 4-amino-5-chloro-2-methoxy-benzoic acid 1-methyl-piperidin-4-yl ester [6]. Its ester linkage renders it susceptible to enzymatic hydrolysis, while the methoxybenzene ring provides planar aromatic character conducive to π-stacking interactions. The basic tertiary amine in the piperidine ring (pKa ~8–10) enhances water solubility in protonated forms, a trait exploited in salt formulations like its hydrochloride derivative [8].
Table 1: Structural and Chemical Descriptors of Key Analogues
Compound Name | Molecular Formula | Key Features | Structural Relationship |
---|---|---|---|
1-Methyl-4-piperidinyl 4-methoxybenzoate | C₁₄H₁₉NO₃ | Ester-linked piperidine and anisoyl group | Target compound |
Piperidin-4-ylmethyl 4-methoxybenzoate hydrochloride | C₁₄H₂₀ClNO₃ | Benzylic ester linker; hydrochloride salt | Shared anisoyl group; salt form variant |
Methyl 4-methoxybenzoate | C₉H₁₀O₃ | Model anisate ester | Core aromatic moiety [9] |
1-(1-Methyl-4-piperidinyl)piperazine | C₁₀H₂₁N₃ | Piperidine-piperazine scaffold | Shared 1-methylpiperidine unit [2] [7] |
This compound emerged from systematic efforts to hybridize nitrogen heterocycles with bioactive aromatics. Piperidine scaffolds have long been valorized in drug design for their conformational constraint and bioavailability, as seen in 1-(1-methylpiperidinyl)piperazine derivatives used as synthetic intermediates [2] [7]. Concurrently, 4-methoxybenzoate esters—inspired by natural metabolites like methyl 4-methoxybenzoate found in star anise—were explored for their metabolic stability and ligand binding [9]. The fusion of these motifs gained traction during pharmacophore-driven campaigns in the 2010s–2020s, particularly for kinase and topoisomerase targeting. For example, piperidine-anisoyl hybrids were designed to mimic the spatial orientation of pharmacophoric features in topoisomerase I inhibitors like camptothecin derivatives [3] and Janus kinase inhibitors (e.g., tofacitinib) [5]. Such designs leveraged the piperidine’s vectorial flexibility to position the methoxybenzoate into hydrophobic enzyme pockets, optimizing steric and electronic complementarity.
In pharmacophore engineering, this compound exemplifies a multifunctional scaffold that addresses key challenges in molecular recognition:
Table 2: Pharmacophore Features and Their Roles
Pharmacophore Feature | Structural Contributor | Role in Target Engagement |
---|---|---|
Hydrophobic region | 4-Methoxyphenyl ring | Binds to aromatic cleft via van der Waals/π-stacking |
Hydrogen-bond acceptor | Ester carbonyl / Methoxy oxygen | Accepts H-bonds from residues (e.g., Lys418 in DprE1) [10] |
Cationic center | Piperidine nitrogen | Salt bridge formation with Asp/Glu residues |
Steric exclusion volume | Methyl on piperidine | Prevents undesired binding to off-target sites |
These attributes have propelled its use in virtual screening workflows. For instance, ligand-based pharmacophore models for JAK inhibitors prioritize compounds embedding piperidine-anisoyl pairs to satisfy spatial feature queries [5]. Similarly, structure-based designs leverage the scaffold’s capacity to occupy allosteric pockets in enzymes like topoisomerase I, where derivatives stabilize the DNA-enzyme cleavage complex [3]. The compound’s modular synthesis—typically via esterification of 4-methoxybenzoyl chloride with 1-methyl-4-hydroxypiperidine—further enables rapid analogue generation for structure-activity relationship (SAR) expansion.
Table 3: Drug Discovery Applications of Related Scaffolds
Therapeutic Area | Target Protein | Role of Hybrid Scaffold | Reference Context |
---|---|---|---|
Oncology | DNA Topoisomerase I | Mimics camptothecin’s planar moiety and basic side chain | Virtual screening hits [3] |
Immunology | Janus kinases (JAKs) | Engages ATP-binding site via hinge region interactions | Pharmacophore modeling [5] |
Infectious diseases | DprE1 (Mycobacterium) | Occupies hydrophobic pocket near FAD cofactor | e-Pharmacophore design [10] |
Neuropharmacology | Monoamine transporters | Serves as conformational restraint for basic amine pharmacophore | Piperidine SAR derivatives [7] |
Compound Names Mentioned:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8